

What are the physicochemical properties of Hexadecamethylheptasiloxane?

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Compound of Interest

Compound Name: **Hexadecamethylheptasiloxane**

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Hexadecamethylheptasiloxane: A Physicochemical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hexadecamethylheptasiloxane is a linear siloxane, a member of a class of organosilicon compounds known for their unique properties such as thermal stability, low surface tension, and hydrophobicity.^[1] Its chemical formula is $C_{16}H_{48}O_6Si_7$, and it has a molecular weight of approximately 533.15 g/mol. This document provides a comprehensive overview of the core physicochemical properties of **Hexadecamethylheptasiloxane**, detailing the experimental protocols for their determination and presenting the data in a structured format for ease of reference.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of **Hexadecamethylheptasiloxane**.

Property	Value	Reference(s)
Molecular Formula	$C_{16}H_{48}O_6Si_7$	[2]
Molecular Weight	533.1 g/mol	[3]
Appearance	Colorless to light yellow viscous liquid	[2]
Density	0.9012 g/cm ³ at 20 °C	[2] [3]
Boiling Point	270 - 286.8 °C	[2] [3]
Melting Point	-78 °C	[2] [3] [4]
Flash Point	168.9 °C	[2] [5]
Vapor Pressure	5.55×10^{-4} mm Hg at 25 °C (extrapolated)	[3] [6]
Refractive Index	1.3965 at 20 °C/D	[2] [3]
Water Solubility	5.33×10^{-7} mg/L at 25 °C (estimated)	[6]
Solubility in other Solvents	Very soluble in benzene and ligroin	[3] [6]
Log K _{ow} (Octanol-Water Partition Coefficient)	12.53 (estimated)	[6]
Henry's Law Constant	1.36×10^4 atm·m ³ /mol at 25 °C (estimated)	[6]
Heat of Vaporization	60.8 kJ/mol	[3] [6]

Experimental Protocols

The determination of the physicochemical properties of **Hexadecamethylheptasiloxane** involves a range of standard laboratory techniques. Below are detailed methodologies for key experiments.

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful analytical technique used for separating, identifying, and quantifying complex mixtures of volatile and semi-volatile organic compounds. In the context of siloxanes like **Hexadecamethylheptasiloxane**, GC-MS allows for their determination in various matrices.

Methodology:

- Sample Preparation: The sample containing **Hexadecamethylheptasiloxane** is dissolved in a suitable organic solvent, such as acetone or methanol.^[7] For trace analysis, a preconcentration step like solid-phase microextraction (SPME) may be employed.^[8]
- Gas Chromatography: The prepared sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized sample through a capillary column.^[7] The column's stationary phase separates the components of the mixture based on their boiling points and affinities for the stationary phase.
- Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.
- Data Analysis: The mass spectrum of each component serves as a "molecular fingerprint," allowing for its identification by comparison with spectral libraries.^[7] The area under the chromatographic peak is proportional to the concentration of the compound, enabling quantification.

Density Determination: Pycnometry

A pycnometer is a flask with a precise volume used to determine the density of a liquid.

Methodology:

- The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.

- It is then filled with the liquid sample (**Hexadecamethylheptasiloxane**), ensuring no air bubbles are trapped.
- The filled pycnometer is placed in a thermostat bath to bring the liquid to a specific temperature (e.g., 20 °C).
- The mass of the filled pycnometer is then measured.
- The mass of the liquid is calculated by subtracting the mass of the empty pycnometer.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Boiling Point Determination: Micro Boiling Point Method

This method is suitable when only a small amount of the liquid is available.

Methodology:

- A small amount of the liquid is placed in a small test tube.
- A capillary tube, sealed at one end, is placed open-end down into the test tube.
- The test tube is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus containing a high-boiling liquid (e.g., mineral oil).^[9]
- As the liquid is heated, a stream of bubbles will emerge from the capillary tube.
- The heating is stopped, and the liquid is allowed to cool.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
^[9]

Viscosity Measurement: Rotational Viscometer

Rotational viscometers measure viscosity by determining the torque required to rotate a spindle immersed in the fluid at a constant speed.

Methodology:

- The appropriate spindle and speed for the expected viscosity of **Hexadecamethylheptasiloxane** are selected.
- The spindle is attached to the viscometer and immersed in the sample liquid up to the marked level.
- The viscometer is turned on, and the spindle begins to rotate at the set speed.
- The instrument measures the torque required to maintain this rotation and displays the viscosity reading, typically in centipoise (cP) or millipascal-seconds (mPa·s).[\[10\]](#)

Refractive Index Measurement: Abbe Refractometer

An Abbe refractometer is an optical instrument used to measure the refractive index of liquids.

Methodology:

- A few drops of the liquid sample are placed on the prism of the refractometer.
- The prism is closed, and the instrument is pointed towards a light source.
- The user looks through the eyepiece and adjusts the controls until the boundary between the light and dark fields is sharp and centered on the crosshairs.[\[11\]](#)
- The refractive index is then read directly from the instrument's scale. The measurement is typically performed at a standard temperature, such as 20 °C, using the sodium D-line as the light source.[\[1\]](#)

Solubility Determination: Shake-Flask Method

This is a common method for determining the equilibrium solubility of a substance in a particular solvent.

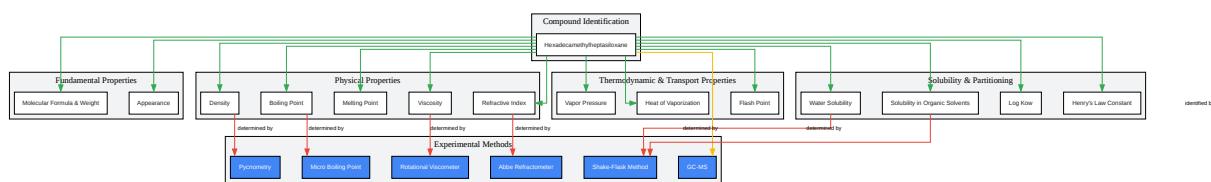
Methodology:

- An excess amount of the solute (**Hexadecamethylheptasiloxane**) is added to a known volume of the solvent (e.g., water, benzene) in a flask.

- The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.[12]
- After agitation, the mixture is allowed to stand to let the undissolved solute settle.
- A sample of the supernatant (the saturated solution) is carefully removed, ensuring no solid particles are transferred. This can be achieved by filtration or centrifugation.
- The concentration of the solute in the saturated solution is then determined using a suitable analytical method, such as chromatography or spectroscopy. This concentration represents the solubility of the substance in that solvent at that temperature.[12]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the physicochemical characterization of **Hexadecamethylheptasiloxane**, from its initial identification to the determination of its key properties.



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Caption: Physicochemical characterization workflow.

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